
Fesoterodine Related Impurity 6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
An impurity of Fesoterodine Fumarate. Fesoterodine Fumarate is an antimuscarinic agent and is rapidly de-esterified to its active metabolite 12-hydroxymethyl tolterodine that is a muscarinic receptor antagonist.
Applications De Recherche Scientifique
Analytical Method Development
- Stability-Indicating RP-HPLC Method : A study by Kumar, Sangeetha, and Kalyanraman (2020) developed a stability-indicating HPLC method for quantifying degradation products and impurities in fesoterodine fumarate extended-release tablets. The method successfully identified an unknown impurity, which was isolated and structurally elucidated using mass and NMR spectroscopy (Kumar, Sangeetha, & Kalyanraman, 2020).
Electrochemical Behavior and Oxidation Products
- Electrochemical Oxidation Study : Kučerová et al. (2015) investigated the electrochemical behavior of fesoterodine and identified its oxidation products using liquid chromatography and mass spectrometry. This study contributes to understanding the electrochemical properties and potential degradation pathways of fesoterodine (Kučerová et al., 2015).
Photodegradation and Stability Studies
- Photochemistry and Photodegradation Products : Sangoi et al. (2013) focused on the photodegradation of fesoterodine, its kinetics, and identification of photodegradation products. This research aids in understanding how fesoterodine behaves under various light conditions, which is crucial for its stability and storage (Sangoi et al., 2013).
Electrolysis and Electrochemical Methods in Pharmaceutical Analysis
- Comparison of Static and Dynamic Electrochemical Oxidation : Bartosińska et al. (2021) evaluated the electrochemical conversion of fesoterodine to its oxidation products using different modes of electrolysis. This study offers insights into the optimization of electrochemical methods for stress degradation studies in the pharmaceutical industry (Bartosińska et al., 2021).
Stability-Indicating Capillary Zone Electrophoresis Method
- Capillary Zone Electrophoresis for Fesoterodine Analysis : Sangoi et al. (2013) developed a capillary zone electrophoresis method for analyzing fesoterodine in tablet formulations, demonstrating its applicability in quality control. This method enhances the precision and accuracy in detecting fesoterodine and its impurities in pharmaceutical products (Sangoi et al., 2013).
Propriétés
Numéro CAS |
1428856-46-5 |
|---|---|
Nom du produit |
Fesoterodine Related Impurity 6 |
Formule moléculaire |
C48H66N2O4 |
Poids moléculaire |
735.07 |
Apparence |
Solid powder |
Pureté |
> 95% |
Quantité |
Milligrams-Grams |
Synonymes |
Fesoterodine Diol Dimer Monoester; 2-Methyl-propanoic acid 2-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-[[[3-[(1R)-3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxyphenyl] methoxy]methyl]phenyl ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxy-5-phenylpent-1-enyl]cyclopentyl]-N-ethylhept-5-enamide](/img/structure/B601880.png)
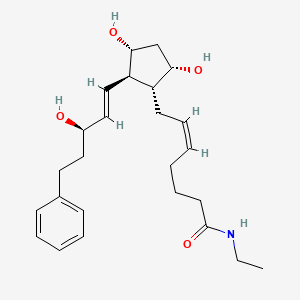
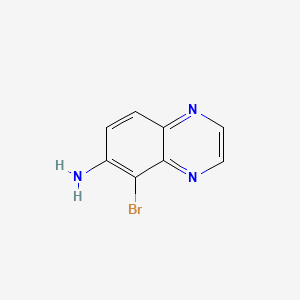
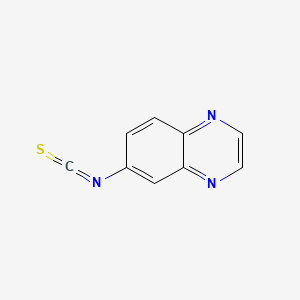
![(4S)-4-(ethylamino)-2-(3-methoxypropyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B601885.png)

![(R)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-E][1,2]thiazine-6-sulfonamide 1,1-dioxide](/img/structure/B601889.png)
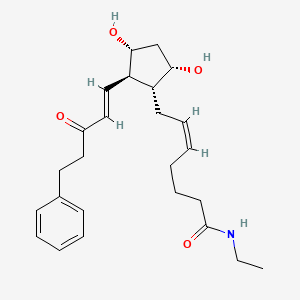
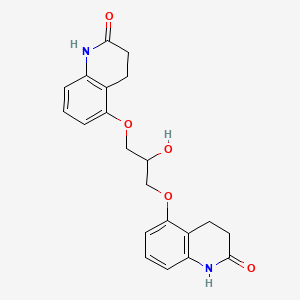
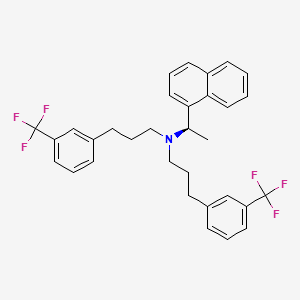



![Benzyl[(R)-1-(1-naphthyl)ethyl]amine](/img/structure/B601904.png)